![molecular formula C19H14FNOS3 B11177391 (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone](/img/structure/B11177391.png)
(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone
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Overview
Description
(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the thioxo group, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies .
Biology and Medicine
This compound has potential applications in biology and medicine due to its possible biological activities. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents .
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)m
Biological Activity
The compound (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone (CAS Number: 328069-01-8) is part of a class of dithioloquinoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃NOS₄ |
Molecular Weight | 375.551 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 569.3 ± 60.0 °C |
Flash Point | 298.1 ± 32.9 °C |
Antitumor Activity
Research has indicated that dithioloquinoline derivatives exhibit significant antitumor properties. A study evaluated various derivatives for their ability to inhibit cancer cell proliferation and found that several compounds demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines . For instance, compounds derived from this scaffold have shown promising results in inhibiting kinases associated with cancer progression, such as JAK3 and NPM1-ALK .
Antimicrobial Effects
The antimicrobial activity of dithioloquinoline derivatives has also been documented. In vitro studies have shown that these compounds possess activity against a range of bacterial and fungal pathogens, often exceeding the efficacy of standard antibiotics like ampicillin and ketoconazole . This broad-spectrum activity suggests potential applications in treating infectious diseases.
Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The interaction with the PAS site of AChE has been highlighted as a mechanism for enhancing cognitive function .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell signaling pathways and neurotransmitter degradation.
- Antioxidant Properties : The presence of thiol groups in its structure contributes to its antioxidant capacity, potentially mitigating oxidative stress in cells .
- Interaction with Cellular Targets : It exhibits pleiotropic effects by interacting with multiple cellular targets, which enhances its therapeutic potential across various diseases .
Case Studies
Several studies have documented the biological effects of this compound and related derivatives:
- A study published in Pharmaceuticals explored the synthesis and biological evaluation of new dithioloquinoline derivatives, reporting significant antitumor activity against human cancer cell lines .
- Another investigation focused on the antimicrobial properties of these compounds, demonstrating efficacy against resistant strains of bacteria and fungi .
Q & A
Q. Basic: What are the critical structural motifs of (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone, and how do they influence its chemical reactivity?
The compound features three key motifs:
- Quinoline core : Provides aromaticity and planar geometry, enabling π-π stacking interactions in biological systems.
- Dithiolo[3,4-c]quinoline system : The sulfur atoms in the dithiolo ring enhance electron delocalization and participate in redox reactions, contributing to unique reactivity .
- 2-Fluorophenyl methanone : The fluorine atom increases electronegativity, improving binding affinity to target proteins via halogen bonding .
These motifs collectively influence solubility, stability, and bioactivity. For example, the thioxo group (C=S) can act as a hydrogen-bond acceptor, while the fluorophenyl moiety enhances lipophilicity .
Q. Basic: What synthetic methodologies are employed to prepare this compound, and what intermediates are critical?
Synthesis involves a multi-step process:
Quinoline core formation : Cyclization of substituted anilines with diketones under acidic conditions.
Dithiolo ring introduction : Sulfur incorporation via Lawesson’s reagent or P₄S₁₀, forming the 1-thioxo-1,4-dihydro moiety .
Methanone coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the 2-fluorophenyl group .
Critical intermediates :
- 4,4-Dimethyl-1-thioxo-1,4-dihydroquinoline : Ensures proper regioselectivity for subsequent functionalization.
- Activated acyl chloride : Facilitates efficient coupling with the fluorophenyl group .
Q. Basic: Which analytical techniques are essential for characterizing this compound and confirming its purity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related dithioloquinoline derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- HPLC with UV detection : Quantifies purity (>95% typically required for biological assays) .
Q. Advanced: How can researchers optimize synthetic yield while minimizing side reactions like over-oxidation?
Methodological strategies :
- Temperature control : Maintain reactions below 60°C during sulfurization to prevent decomposition of the dithiolo ring .
- Catalyst selection : Use Pd(OAc)₂/XPhos for coupling steps to reduce byproducts .
- In situ monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times dynamically .
Example : In , substituting methoxy with ethoxy groups improved yield by 15% due to reduced steric hindrance .
Q. Advanced: How should discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be reconciled across studies?
Analysis framework :
Compare substituent effects :
Derivative | Substituent | Activity | Source |
---|---|---|---|
A | 8-Methoxy | Anticancer (IC₅₀ = 2 µM) | |
B | 8-Ethoxy | Antimicrobial (MIC = 8 µg/mL) | |
The ethoxy group in Derivative B increases membrane permeability, favoring antibacterial action, while methoxy enhances DNA intercalation in cancer cells . |
Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can explain divergent results. Standardize protocols using CLSI guidelines .
Q. Advanced: What experimental designs are recommended for studying environmental fate and ecotoxicity?
Approach :
- Abiotic transformations : Conduct hydrolysis/photolysis studies at pH 4–9 with LC-MS/MS monitoring to identify degradation products .
- Bioaccumulation assays : Use OECD 305 guidelines with Daphnia magna to measure bioconcentration factors (BCFs) .
- Tiered toxicity testing : Start with in vitro assays (e.g., Ames test for mutagenicity), followed by in vivo zebrafish embryo models (OECD 236) .
Q. Advanced: How can computational modeling predict metabolic pathways and off-target interactions?
Methodology :
Docking simulations : Use AutoDock Vina to assess binding to cytochrome P450 enzymes (e.g., CYP3A4), predicting phase I metabolism sites .
QSAR models : Train on datasets of related dithioloquinolines to forecast ADME properties (e.g., logP = 3.2 ± 0.3 suggests moderate blood-brain barrier penetration) .
MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to prioritize synthetic targets .
Q. Advanced: What strategies resolve contradictions in stability data under varying pH conditions?
Contradiction : Some studies report compound stability at pH 7.4 , while others note degradation at pH >8 .
Resolution :
Properties
Molecular Formula |
C19H14FNOS3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C19H14FNOS3/c1-19(2)16-15(18(23)25-24-16)12-8-4-6-10-14(12)21(19)17(22)11-7-3-5-9-13(11)20/h3-10H,1-2H3 |
InChI Key |
DHLMTJZBNNFFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4F)C(=S)SS2)C |
Origin of Product |
United States |
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